Altropane

Vue d'ensemble

Description

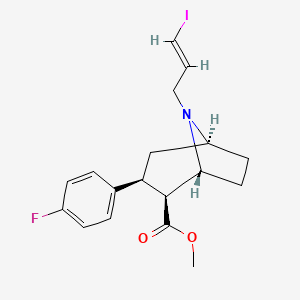

Altropane, également connu sous le nom de (1R,2S,3S,5S)-3-(4-fluorophényl)-8-[(E)-3-iodoprop-2-ényl]-8-azabicyclo[3.2.1]octane-2-carboxylate de méthyle, est un dérivé de la phényltropane. Il agit comme un puissant inhibiteur de la recapture de la dopamine et un stimulant à action prolongée . This compound a été principalement utilisé sous sa forme radiomarquée pour cartographier la distribution des transporteurs de dopamine dans le cerveau, ce qui en fait un outil de diagnostic potentiel pour la détection précoce de la maladie de Parkinson .

Méthodes De Préparation

La synthèse de l’altropane implique plusieurs étapes, commençant par la préparation du système cyclique tropane. La voie de synthèse principale comprend les étapes suivantes :

Formation du cycle Tropane : Le cycle tropane est synthétisé par une série de réactions de cyclisation.

Introduction du groupe Fluorophényle : Le groupe 4-fluorophényle est introduit par une réaction de substitution nucléophile.

Addition du groupe Carbométhoxy : Le groupe carbométhoxy est ajouté par estérification.

Addition du groupe Iodopropényle : L’étape finale implique l’addition du groupe iodopropényle par une réaction d’alkylation.

Analyse Des Réactions Chimiques

Altropane subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de dérivés réduits.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe fluorophényle, conduisant à la formation de dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l’this compound avec des groupes fonctionnels modifiés.

4. Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde moléculaire pour étudier la structure et la fonction des transporteurs de dopamine.

Biologie : Employé dans des études de neuro-imagerie pour cartographier la distribution des transporteurs de dopamine dans le cerveau.

Médecine : Enquête sur son utilisation comme outil de diagnostic pour la détection précoce de la maladie de Parkinson et du trouble déficitaire de l’attention avec hyperactivité (TDAH).

Industrie : Utilisation potentielle dans le développement d’agents d’imagerie diagnostique pour les troubles neurologiques

Applications De Recherche Scientifique

Neuroimaging in Parkinson’s Disease

Overview

Altropane serves as a valuable tool for the early diagnosis of Parkinson's disease (PD). Research indicates that it can visualize the degree of nerve loss in the brains of individuals at various stages of PD, thus aiding in accurate diagnosis and monitoring disease progression.

Clinical Studies

A pivotal study involving 15 participants demonstrated that this compound could differentiate between healthy individuals and those with varying severities of Parkinson's disease. The imaging results showed reduced binding of this compound in areas affected by the disease, correlating with the extent of neuronal loss. Specifically, individuals with moderate PD exhibited weaker images compared to controls, while those with severe PD showed almost no detectable binding in affected brain regions .

Mechanism of Action

The compound was originally developed from research on cocaine's action in the brain. It binds specifically to DAT, which is predominantly found on dopamine neurons. In patients with PD, where dopamine neurons are progressively lost, this compound's binding properties reflect this degeneration. This ability to visualize dopamine transporter levels makes it an essential marker for monitoring the disease .

Applications in ADHD Diagnosis

Overview

In addition to its role in Parkinson's disease, this compound is being investigated for its potential in diagnosing ADHD. Research suggests that individuals with ADHD may have elevated levels of dopamine transporters compared to those without the disorder. This differential expression can be assessed using this compound as a radioligand in imaging studies.

Clinical Trials

Boston Life Sciences has initiated clinical trials to evaluate this compound’s effectiveness in diagnosing ADHD. These studies aim to address the inconsistencies often encountered in clinical diagnoses of ADHD and could provide a more reliable biomarker for identifying this condition .

Research Applications

Basic Research

this compound is not only useful for clinical diagnostics but also plays a significant role in basic research concerning neurodegenerative diseases. Its ability to bind selectively to DAT allows researchers to investigate the underlying mechanisms of diseases like PD and ADHD at a molecular level.

Case Studies and Findings

- A study indicated that this compound binding was significantly reduced (up to 99%) in postmortem tissues from patients with Parkinson’s compared to age-matched controls, highlighting its potential as a diagnostic tool .

- Another research effort demonstrated increased DAT binding in adults with ADHD using this compound, providing insights into the neurobiological underpinnings of this disorder .

Comparative Data Table

Mécanisme D'action

Altropane exerce ses effets en se liant sélectivement à la protéine de transport de la dopamine présente à la surface des neurones producteurs de dopamine. Cette liaison inhibe la recapture de la dopamine de la synapse vers le neurone, ce qui entraîne une augmentation des niveaux de dopamine dans la fente synaptique. Ce mécanisme est particulièrement utile dans les études d’imagerie pour visualiser la distribution des transporteurs de dopamine à l’aide de la tomographie par émission de positons (TEP) .

Comparaison Avec Des Composés Similaires

Altropane est unique parmi les inhibiteurs de la recapture de la dopamine en raison de sa forte affinité et de sa sélectivité pour le transporteur de la dopamine. Des composés similaires comprennent :

Cocaïne : Un autre inhibiteur de la recapture de la dopamine, mais avec un éventail d’effets plus large et une sélectivité inférieure.

Méthylphénidate : Utilisé dans le traitement du TDAH, mais avec des propriétés pharmacocinétiques différentes.

WIN 35 428 : Un composé structurellement apparenté avec des propriétés de liaison au transporteur de la dopamine similaires

Le caractère unique d’this compound réside dans sa forte sélectivité et son affinité pour le transporteur de la dopamine, ce qui en fait un outil précieux pour la neuro-imagerie et les applications diagnostiques.

Activité Biologique

Altropane, a radiolabeled tropane derivative, has garnered attention for its role as a selective ligand for the dopamine transporter (DAT) in neuroimaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This article explores the biological activity of this compound, focusing on its binding properties, implications in various neurological conditions, and relevant case studies.

This compound is chemically characterized as 2β-carbomethoxy-3β-(4-fluorophenyl)-n-(1-iodoprop-1-en-3-yl)nortropane. Its high affinity for the DAT allows it to serve as an effective imaging agent for studying dopaminergic systems in the brain. The compound's selectivity is notable, demonstrating a dopamine/serotonin transporter affinity ratio of approximately 25:1, which enhances its utility in distinguishing dopamine-related pathologies from other conditions .

Binding Affinity and Distribution

Research has shown that this compound binds with high affinity to the DAT in human brain tissue. A study reported a dissociation constant () of 4.96 nM and a maximum binding density () of 212 pmol/g in normal human putamen tissue. In contrast, binding was significantly reduced in postmortem tissues from Parkinson's disease patients, indicating a marked loss of DAT availability .

Table 1: Binding Properties of this compound

| Tissue Type | (nM) | (pmol/g) |

|---|---|---|

| Normal Human Putamen | 4.96 ± 0.38 | 212 ± 41.1 |

| Parkinson's Diseased Putamen | Not applicable | 0.48 ± 0.33 |

Parkinson's Disease

This compound has been utilized as a diagnostic tool in Parkinson's disease (PD). The significant reduction in DAT binding observed in PD patients compared to healthy controls supports its application as a biomarker for dopaminergic neuron integrity. In vivo studies employing this compound PET imaging have demonstrated that DAT levels correlate with motor symptoms and cognitive impairments associated with PD .

Attention Deficit Hyperactivity Disorder (ADHD)

Recent studies have also explored the role of this compound in understanding ADHD. A controlled PET imaging study involving treatment-naïve adults with ADHD showed increased DAT binding potential in the caudate nucleus compared to healthy controls, suggesting dysregulation of dopaminergic signaling in this population .

Table 2: DAT Binding Potential in ADHD Study

| Group | Right Caudate BP | Left Caudate BP |

|---|---|---|

| ADHD Patients | 3.44 ± 0.14 | 3.41 ± 0.17 |

| Healthy Controls | 2.99 ± 0.094 | 3.10 ± 0.11 |

Case Studies and Research Findings

Case Study: PET Imaging in Parkinson's Disease

A study involving postmortem analysis demonstrated that DAT levels measured by this compound binding were significantly lower in PD patients compared to age-matched controls, reinforcing its potential utility as a diagnostic marker for PD progression .

Case Study: ADHD and Dopamine Dysregulation

In a cohort of adults diagnosed with ADHD, PET imaging revealed abnormal DAT binding patterns that correlated with clinical assessments of attentional deficits, further supporting the hypothesis that dopaminergic dysregulation plays a critical role in ADHD pathology .

Propriétés

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027571 | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Positron emission tomography (PET) cameras are expensive and scarce, and the tests are non-reimbursable. A less costly and more available test such as a single photon emission computed tomography (SPECT) may be helpful in the diagnosis of early or atypical Parkinson's disease (PD) if its sensitivity is comparable to a PET scan. Altropane is an iodinated form of the N-allyl analog of WIN 35,428 which acts as a dopamine transport inhibitor. When radiolabeled with the gamma emitting isotope [123I], altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter. It is a good marker for dopamine neurons and is useful in detecting PD. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180468-34-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.